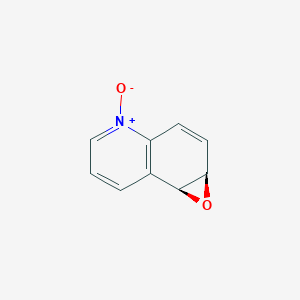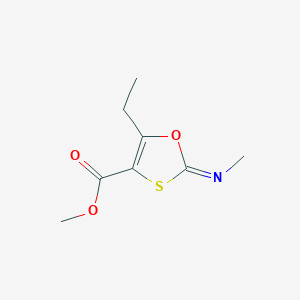
Methyl 5-ethyl-2-methylimino-1,3-oxathiole-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 5-ethyl-2-methylimino-1,3-oxathiole-4-carboxylate, also known as MET, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action has been studied in detail.
作用機序
The mechanism of action of Methyl 5-ethyl-2-methylimino-1,3-oxathiole-4-carboxylate is not fully understood, but it is believed to act as a Michael acceptor, reacting with nucleophiles such as thiols and amines. Methyl 5-ethyl-2-methylimino-1,3-oxathiole-4-carboxylate has been shown to inhibit the activity of various enzymes, including acetylcholinesterase, butyrylcholinesterase, and carbonic anhydrase. Methyl 5-ethyl-2-methylimino-1,3-oxathiole-4-carboxylate has also been shown to induce apoptosis in cancer cells by inhibiting the activity of histone deacetylases.
生化学的および生理学的効果
Methyl 5-ethyl-2-methylimino-1,3-oxathiole-4-carboxylate has been shown to have various biochemical and physiological effects. Methyl 5-ethyl-2-methylimino-1,3-oxathiole-4-carboxylate has been shown to have antimicrobial activity against various bacteria and fungi, including Staphylococcus aureus and Candida albicans. Methyl 5-ethyl-2-methylimino-1,3-oxathiole-4-carboxylate has also been shown to have anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and leukemia. Methyl 5-ethyl-2-methylimino-1,3-oxathiole-4-carboxylate has been shown to have anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
実験室実験の利点と制限
Methyl 5-ethyl-2-methylimino-1,3-oxathiole-4-carboxylate has several advantages for lab experiments, including its ease of synthesis and its potential applications in various fields. However, Methyl 5-ethyl-2-methylimino-1,3-oxathiole-4-carboxylate has several limitations, including its reactivity with nucleophiles, which can make it difficult to work with in certain experiments. Methyl 5-ethyl-2-methylimino-1,3-oxathiole-4-carboxylate also has limited solubility in water, which can make it difficult to use in aqueous solutions.
将来の方向性
There are several future directions for the study of Methyl 5-ethyl-2-methylimino-1,3-oxathiole-4-carboxylate. One direction is the synthesis of novel Methyl 5-ethyl-2-methylimino-1,3-oxathiole-4-carboxylate derivatives with improved biological activity. Another direction is the study of the mechanism of action of Methyl 5-ethyl-2-methylimino-1,3-oxathiole-4-carboxylate in more detail, including its interactions with nucleophiles and enzymes. Additionally, the potential applications of Methyl 5-ethyl-2-methylimino-1,3-oxathiole-4-carboxylate in catalysis and as therapeutic agents should be further explored.
合成法
Methyl 5-ethyl-2-methylimino-1,3-oxathiole-4-carboxylate can be synthesized using different methods, including the reaction of ethyl isothiocyanate with methyl glyoxylate, the reaction of ethyl isothiocyanate with ethyl oxalate, and the reaction of ethyl isothiocyanate with methyl acrylate. The most commonly used method for synthesizing Methyl 5-ethyl-2-methylimino-1,3-oxathiole-4-carboxylate is the reaction of ethyl isothiocyanate with methyl glyoxylate. This method involves the addition of ethyl isothiocyanate to a solution of methyl glyoxylate in dichloromethane, followed by stirring the mixture at room temperature for several hours. The resulting product is then purified using column chromatography.
科学的研究の応用
Methyl 5-ethyl-2-methylimino-1,3-oxathiole-4-carboxylate has been used in various scientific research applications, including the synthesis of novel compounds with potential biological activity. Methyl 5-ethyl-2-methylimino-1,3-oxathiole-4-carboxylate has been used as a building block for the synthesis of various heterocyclic compounds, including thiazoles, oxazoles, and thiadiazoles. These compounds have been studied for their potential applications as antimicrobial, antifungal, and anticancer agents. Methyl 5-ethyl-2-methylimino-1,3-oxathiole-4-carboxylate has also been used as a ligand in the synthesis of metal complexes, which have been studied for their potential applications in catalysis and as therapeutic agents.
特性
CAS番号 |
145627-56-1 |
|---|---|
製品名 |
Methyl 5-ethyl-2-methylimino-1,3-oxathiole-4-carboxylate |
分子式 |
C8H11NO3S |
分子量 |
201.25 g/mol |
IUPAC名 |
methyl 5-ethyl-2-methylimino-1,3-oxathiole-4-carboxylate |
InChI |
InChI=1S/C8H11NO3S/c1-4-5-6(7(10)11-3)13-8(9-2)12-5/h4H2,1-3H3 |
InChIキー |
BDOPNJFHPKZRBT-UHFFFAOYSA-N |
SMILES |
CCC1=C(SC(=NC)O1)C(=O)OC |
正規SMILES |
CCC1=C(SC(=NC)O1)C(=O)OC |
同義語 |
1,3-Oxathiole-4-carboxylicacid,5-ethyl-2-(methylimino)-,methylester(9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



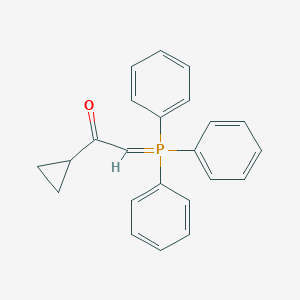
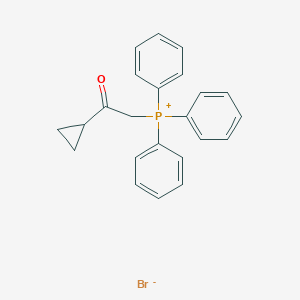
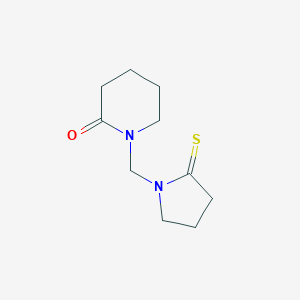
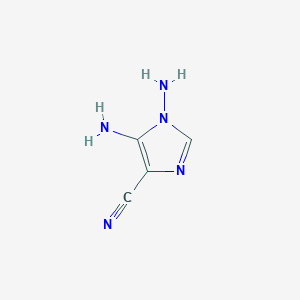
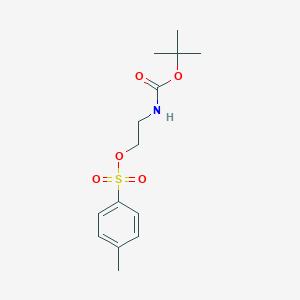
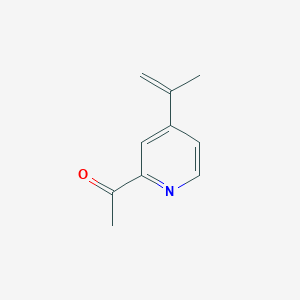
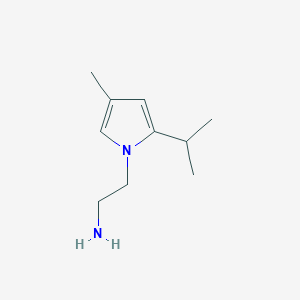
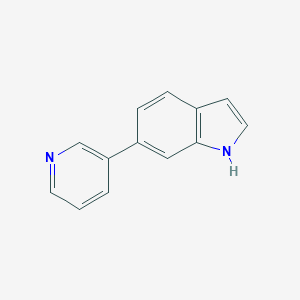
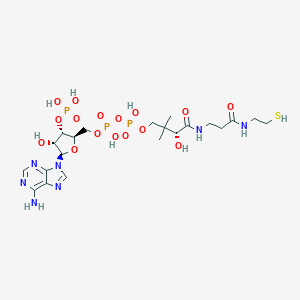
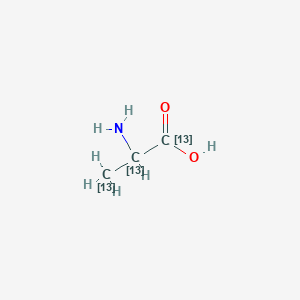
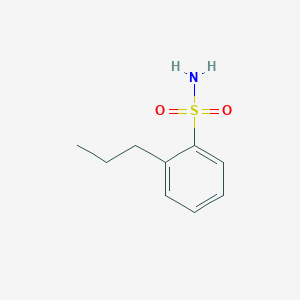
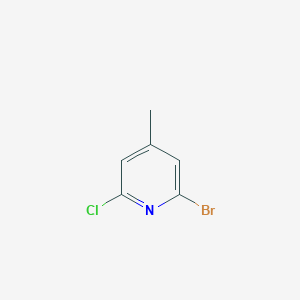
![3-[3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]propanoic Acid](/img/structure/B114956.png)
